molecular formula C27H25NO4S2 B5317473 (5Z)-5-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5317473
M. Wt: 491.6 g/mol
InChI Key: WCIFLIJAFVXYMA-BWAHOGKJSA-N
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Description

The compound “(5Z)-5-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule. It belongs to the class of thiazolidinones, which are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

(5Z)-5-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4S2/c1-19-9-12-21(13-10-19)28-26(29)25(34-27(28)33)18-20-11-14-23(24(17-20)30-2)32-16-6-15-31-22-7-4-3-5-8-22/h3-5,7-14,17-18H,6,15-16H2,1-2H3/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIFLIJAFVXYMA-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCCCOC4=CC=CC=C4)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCCCOC4=CC=CC=C4)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the reaction of thiosemicarbazides with α,β-unsaturated carbonyl compounds. The specific synthetic route for this compound might involve:

    Condensation Reaction: Reacting 3-methoxy-4-(3-phenoxypropoxy)benzaldehyde with thiosemicarbazide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the thiazolidinone ring or other functional groups.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinones can act as ligands in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Antimicrobial Activity: Thiazolidinones are known for their antimicrobial properties.

    Enzyme Inhibition: Potential inhibitors of various enzymes, making them candidates for drug development.

Medicine

    Anti-inflammatory: Some thiazolidinones exhibit anti-inflammatory properties.

    Anticancer: Research into their potential as anticancer agents.

Industry

    Agriculture: Possible use as agrochemicals.

    Pharmaceuticals: Development of new therapeutic agents.

Mechanism of Action

The mechanism of action for thiazolidinones often involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their use in diabetes treatment.

    Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.

Uniqueness

The unique combination of functional groups in “(5Z)-5-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” may confer specific biological activities or chemical reactivity that distinguishes it from other thiazolidinones.

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